1,4-Bis{2-nitrobenzoyl}-1,4-diazepane

Description

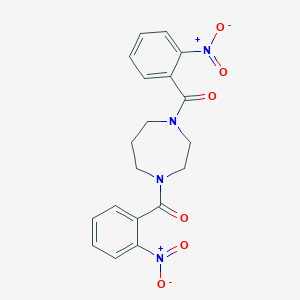

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N4O6 |

|---|---|

Molecular Weight |

398.4g/mol |

IUPAC Name |

[4-(2-nitrobenzoyl)-1,4-diazepan-1-yl]-(2-nitrophenyl)methanone |

InChI |

InChI=1S/C19H18N4O6/c24-18(14-6-1-3-8-16(14)22(26)27)20-10-5-11-21(13-12-20)19(25)15-7-2-4-9-17(15)23(28)29/h1-4,6-9H,5,10-13H2 |

InChI Key |

SONPQCBYKVVPCP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of 1,4 Bis 2 Nitrobenzoyl 1,4 Diazepane

Elucidation of Optimized Reaction Pathways for Regioselective Synthesis

The regioselective synthesis of 1,4-Bis{2-nitrobenzoyl}-1,4-diazepane is primarily achieved through a two-step process. The first step involves the formation of the 1,4-diazepane ring, followed by the acylation of both nitrogen atoms with 2-nitrobenzoyl chloride.

One common pathway to synthesize the 1,4-diazepane core is through the cyclization of a suitable diamine with a 1,3-dielectrophile. For instance, the reaction of ethylenediamine (B42938) with 1,3-dibromopropane (B121459) can yield the 1,4-diazepane ring. However, this method can lead to polymerization and the formation of other cyclic byproducts. A more controlled approach involves the use of a domino process with 1,2-diamines and alkyl 3-oxohex-5-enoates, which can be performed under solvent-free conditions in many cases. nih.govresearchgate.net This method is noted for its step- and atom-economy. nih.govresearchgate.net

The second and crucial step for regioselectivity is the acylation of the 1,4-diazepane. The Schotten-Baumann reaction is a widely employed method for this transformation. byjus.comiitk.ac.invedantu.comchemistnotes.comchemistry-reaction.com This reaction involves the treatment of the 1,4-diazepane with two equivalents of 2-nitrobenzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270). byjus.comiitk.ac.invedantu.comchemistnotes.comchemistry-reaction.com The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the desired diamide. byjus.com The use of pyridine as a base can sometimes enhance the acylating power of the acyl chloride. byjus.com

The regioselectivity of the acylation, ensuring the addition of the 2-nitrobenzoyl groups to both nitrogen atoms (positions 1 and 4), is generally high due to the nucleophilicity of the secondary amines in the diazepane ring.

Table 1: Optimized Reaction Pathways for this compound Synthesis

| Step | Reactants | Reagents/Conditions | Product | Key Features |

| 1. Diazepane Ring Formation | Ethylenediamine, 1,3-Dibromopropane | High dilution | 1,4-Diazepane | Prone to polymerization |

| 1,2-Diamines, Alkyl 3-oxohex-5-enoates | Solvent-free, domino process | 1,4-Diazepane derivatives | High atom economy nih.govresearchgate.net | |

| 2. Acylation | 1,4-Diazepane, 2-Nitrobenzoyl chloride | NaOH (aq) or Pyridine | This compound | Schotten-Baumann conditions byjus.comiitk.ac.invedantu.comchemistnotes.comchemistry-reaction.com |

Exploration of Novel Catalytic Systems in the Formation of the Diazepane Core and Nitrobenzoyl Linkages

Recent research has focused on developing novel catalytic systems to improve the efficiency and selectivity of both the diazepane core synthesis and the subsequent acylation.

For the formation of the diazepane ring, heteropolyacids (HPAs) of the Keggin-type have shown promise as efficient catalysts. nih.gov These catalysts, such as H₃PW₁₂O₄₀ and its derivatives, exhibit strong Brønsted acidity and can facilitate the cyclization reaction under milder conditions and with shorter reaction times compared to traditional methods. nih.gov The catalytic activity can be tuned by substituting molybdenum atoms with vanadium atoms in the HPA structure. nih.gov Another innovative approach utilizes a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the coupling of diols and diamines through a hydrogen borrowing mechanism, offering an environmentally friendly route to diazepanes. organic-chemistry.org

In the context of the acylation step, while the Schotten-Baumann reaction is often performed with a stoichiometric amount of base, catalytic approaches are being explored. Lewis acids can activate the carbonyl group of the acyl chloride, making it more susceptible to nucleophilic attack by the amine. nih.gov Furthermore, certain organic bases like pyridine can act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate. chemistry-reaction.com The development of catalysts that can facilitate this amide bond formation under milder conditions and with higher turnover numbers remains an active area of research.

Table 2: Catalytic Systems in the Synthesis of this compound

| Synthetic Step | Catalyst | Catalyst Type | Reaction Conditions | Advantages |

| Diazepane Core Formation | Keggin-type Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Brønsted Acid | Refluxing ethanol | High yields, shorter reaction times nih.gov |

| (Pyridyl)phosphine-ligated Ruthenium(II) | Transition Metal | 110 °C | Green and efficient, tolerates various functional groups organic-chemistry.org | |

| Nitrobenzoyl Linkage | Pyridine | Nucleophilic Base | Room temperature | Enhanced acylation power byjus.com |

| Lewis Acids (e.g., Zn²⁺) | Metal Ion | Varies | Activation of the carbonyl group nih.gov |

Green Chemistry Principles Applied to the Synthetic Protocol: Atom Economy and Solvent Selection

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Atom economy, a key metric in green chemistry, is a measure of how many atoms from the reactants are incorporated into the final product.

The traditional synthesis of the diazepane ring followed by acylation can have a moderate atom economy due to the formation of byproducts like salts. However, domino reactions, such as the one involving 1,2-diamines and alkyl 3-oxohex-5-enoates, significantly improve atom economy by combining multiple synthetic steps into one pot without isolating intermediates. nih.govresearchgate.net

Solvent selection is another critical aspect of green synthesis. Water is an ideal solvent from an environmental perspective. A facile, green approach for the synthesis of related dibenz vedantu.comCurrent time information in Gießen, DE.diazepine-1-ones has been described using water as a solvent with oxalic acid as a catalyst. researchgate.net While the solubility of all reactants for this compound in water might be a challenge, exploring aqueous or biphasic systems is a worthwhile endeavor. The Schotten-Baumann reaction itself is often carried out in a biphasic aqueous-organic system. byjus.com The use of polar aprotic solvents like DMF and DMSO is common in amide bond formation, but their environmental persistence and toxicity are concerns. numberanalytics.com Therefore, the screening of more benign solvents is crucial for a greener synthetic protocol.

Table 3: Green Chemistry Metrics for Synthetic Routes

| Synthetic Route | Key Green Principle | Atom Economy | Solvent |

| Domino Synthesis of Diazepane Core | Atom Economy | High | Often solvent-free nih.govresearchgate.net |

| Aqueous Synthesis of Diazepine (B8756704) Analogues | Solvent Selection | Good | Water researchgate.net |

| Traditional Schotten-Baumann Acylation | - | Moderate | Dichloromethane, Water (biphasic) |

Stereochemical Control and Diastereoselective Synthesis Considerations

When the diazepane ring or the acylating agent contains stereocenters, the synthesis of this compound can lead to a mixture of stereoisomers. Achieving stereochemical control is a significant challenge and a key focus in modern organic synthesis.

If a chiral diamine is used as a starting material, the resulting 1,4-diazepane will be chiral. The subsequent acylation step may or may not proceed with diastereoselectivity, depending on the reaction conditions and the nature of the acylating agent. For instance, a stereoselective formation of related tetrahydro-6H-benzo[e] vedantu.comCurrent time information in Gießen, DE.oxazino[4,3-a] vedantu.comCurrent time information in Gießen, DE.diazepine-6,12(11H)-diones has been reported, where the stereochemistry was retained during the cyclization step. nih.gov

The development of stereoselective synthetic methods for 1,4-diazepanes is an active area of research. nih.govrsc.orghanyang.ac.kr These methods often employ chiral catalysts or auxiliaries to control the formation of new stereocenters. For example, a tandem aza-Prins type reaction has been used for the stereocontrolled synthesis of 1,6-diazecanes, a related class of medium-sized nitrogen heterocycles. rsc.orghanyang.ac.kr While specific studies on the diastereoselective synthesis of this compound are not widely reported, the principles from related systems can be applied.

Table 4: Considerations for Stereoselective Synthesis

| Chiral Component | Potential for Stereoisomers | Method for Stereocontrol |

| Chiral Diamine | Diastereomers | Use of chiral starting materials, retention of stereochemistry nih.gov |

| Chiral Acylating Agent | Diastereomers | Chiral catalysts, diastereoselective acylation |

| Formation of New Stereocenters | Enantiomers/Diastereomers | Asymmetric catalysis, chiral auxiliaries |

Mechanistic Postulations of Key Synthetic Steps: Transition State Analysis and Reaction Intermediates

The primary mechanistic consideration in the synthesis of this compound lies in the amide bond formation during the acylation step. The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.invedantu.com

The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 1,4-diazepane acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride. vedantu.comchemistnotes.com This leads to the formation of a tetrahedral intermediate. iitk.ac.inchemistry-reaction.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled. vedantu.com

Deprotonation: The base present in the reaction mixture, such as hydroxide or pyridine, deprotonates the positively charged nitrogen atom, yielding the final amide product and neutralizing the generated HCl. vedantu.com

Table 5: Mechanistic Details of the Acylation Step

| Step | Description | Key Intermediate/State |

| 1 | Nucleophilic attack of the diazepane nitrogen on the carbonyl carbon of 2-nitrobenzoyl chloride. vedantu.comchemistnotes.com | Tetrahedral Intermediate iitk.ac.inchemistry-reaction.com |

| 2 | Collapse of the tetrahedral intermediate with the expulsion of the chloride ion. vedantu.com | Transition State |

| 3 | Deprotonation of the nitrogen atom by the base. vedantu.com | Amide Product |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1,4 Bis 2 Nitrobenzoyl 1,4 Diazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Dynamics and Chiral Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamic behavior of molecules. For 1,4-Bis{2-nitrobenzoyl}-1,4-diazepane , NMR studies are crucial for understanding the conformational intricacies of the seven-membered diazepane ring and the rotational isomerism of the amide bonds.

2D NMR Techniques for Correlating Proton and Carbon Environments

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

In the ¹H NMR spectrum of This compound , the aromatic protons of the two 2-nitrobenzoyl groups are expected to appear in the downfield region, typically between 7.5 and 8.2 ppm. The protons of the diazepane ring will exhibit more complex and likely broad signals due to conformational exchange, appearing in the range of 3.0 to 4.5 ppm.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons around 165-170 ppm. The aromatic carbons would resonate in the 120-150 ppm region, with the carbon attached to the nitro group appearing at the lower end of this range. The aliphatic carbons of the diazepane ring would be found in the upfield region of 40-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 167 |

| Aromatic CH | 7.5 - 8.2 | 124 - 134 |

| Aromatic C-NO₂ | - | 148 |

| Aromatic C-C=O | - | 132 |

| Diazepane CH₂ (N-CH₂) | 3.5 - 4.5 | 45 - 55 |

| Diazepane CH₂ (C-CH₂-C) | ~3.2 | ~48 |

Note: These are predicted values based on data from analogous compounds such as 2-nitrobenzoic acid and other N,N'-diacyl-1,4-diazepanes. nih.govrsc.orgrsc.orgchemicalbook.com

HSQC spectra would directly correlate the signals of the diazepane protons to their attached carbons. HMBC spectra would reveal longer-range couplings, for instance, between the carbonyl carbon and the protons on the adjacent methylene (B1212753) groups of the diazepane ring, as well as with the aromatic protons, thus confirming the connectivity of the entire molecule.

Variable Temperature NMR Studies on Conformational Exchange

The 1,4-diazepane ring is known to exist in various conformations, such as chair, boat, and twist-boat forms. The presence of the two bulky 2-nitrobenzoyl substituents introduces significant steric hindrance and electronic effects, influencing the conformational landscape. N,N'-disubstituted 1,4-diazepanes often exhibit a preference for a twist-boat conformation to alleviate steric strain. nih.gov

Variable temperature (VT) NMR studies are critical for investigating the dynamics of this conformational exchange. At room temperature, the exchange between different ring conformations and the rotation around the amide C-N bonds may be fast on the NMR timescale, leading to broad signals for the diazepane protons. As the temperature is lowered, the rate of exchange slows down, and the broad signals would be expected to resolve into sharper, distinct signals corresponding to the individual protons in the frozen conformation. The coalescence temperature and the line-shape analysis can provide quantitative information about the energy barriers associated with these dynamic processes. Such studies are also crucial for assessing the potential for atropisomerism and determining the chiral purity of the sample if the molecule adopts a stable chiral conformation.

Vibrational Spectroscopic Characterization (FT-IR and Raman) for Bond Modalities and Functional Group Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes within a molecule, offering insights into the types of chemical bonds and functional groups present. thermofisher.com

For This compound , the most prominent bands in the FT-IR spectrum would be associated with the carbonyl (C=O) and nitro (NO₂) groups.

Carbonyl Stretching (νC=O): A strong absorption band is expected in the region of 1630-1660 cm⁻¹. This frequency is characteristic of a tertiary amide.

Nitro Group Stretching (νNO₂): Two distinct strong bands are anticipated for the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). esisresearch.orgnih.gov

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the C-H stretching of the diazepane ring would appear in the 2850-3000 cm⁻¹ region.

C-N Stretching: The C-N stretching of the amide and the diazepane ring would likely appear in the 1200-1400 cm⁻¹ range.

Raman spectroscopy would complement the FT-IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be clearly visible. esisresearch.org

Table 2: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amide C=O | Stretching | 1630 - 1660 | Strong (IR) |

| Nitro NO₂ | Asymmetric Stretching | 1520 - 1560 | Strong (IR) |

| Nitro NO₂ | Symmetric Stretching | 1340 - 1370 | Strong (IR), Strong (Raman) |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Chromophore Behavior and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophores in This compound are the 2-nitrobenzoyl units.

The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region. Typically, nitroaromatic compounds exhibit two main absorption bands:

A high-energy band corresponding to a π → π* transition of the benzene (B151609) ring, usually below 250 nm.

A lower-energy band, often appearing as a shoulder, attributed to an n → π* transition of the nitro group, typically in the 260-280 nm range. The presence of the carbonyl group in conjugation with the aromatic ring may cause a red shift in these absorptions.

Fluorescence spectroscopy is generally not expected to show significant emission for this compound. Nitroaromatic compounds are known to be efficient quenchers of fluorescence due to non-radiative decay pathways, such as intersystem crossing, promoted by the heavy atom effect of the nitro group. researchgate.net

Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Delineation and Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of This compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation pathways, which further corroborates the proposed structure.

The molecular ion peak [M]⁺• would be observed, and its exact mass would correspond to the molecular formula C₂₀H₂₀N₄O₆.

Common fragmentation patterns for this molecule would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a 2-nitrobenzoyl cation (m/z 150) or a related fragment.

Cleavage of the amide bond, resulting in the loss of a 2-nitrobenzoyl radical and the formation of an ion corresponding to the protonated N-(2-nitrobenzoyl)-1,4-diazepane.

Fragmentation of the diazepane ring itself.

Loss of the nitro group (NO₂) or nitric oxide (NO) from the molecular ion or fragment ions, which is a characteristic fragmentation for nitroaromatic compounds. youtube.comnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z |

| [M]⁺• | 396.14 |

| [M - NO₂]⁺ | 350.15 |

| [C₇H₄NO₃]⁺ (2-nitrobenzoyl cation) | 150.02 |

| [C₇H₄NO₂]⁺ (loss of O from 2-nitrobenzoyl cation) | 134.02 |

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture, Intermolecular Interactions, and Crystal Packing

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For This compound , this technique would reveal:

Molecular Conformation: The precise conformation of the 1,4-diazepane ring (e.g., chair, boat, or twist-boat) and the dihedral angles defining the orientation of the 2-nitrobenzoyl substituents. nih.govnih.gov It is highly probable that the diazepane ring would adopt a non-planar conformation to minimize steric clashes between the bulky substituents. Studies on similar N,N'-diaroyl-1,4-diazepanes have shown that a twist-boat or chair conformation is common. nih.govnih.govnih.gov

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds (if any), π-π stacking between the aromatic rings, and other van der Waals forces that dictate the crystal packing. The presence of the nitro and carbonyl groups makes these moieties potential hydrogen bond acceptors.

The crystal structure would likely show the two 2-nitrobenzoyl groups in a relative orientation that minimizes steric repulsion, potentially leading to a centrosymmetric or non-centrosymmetric packing arrangement depending on the molecular conformation adopted.

Analysis of Hydrogen Bonding Networks and Halogen Bonding

Detailed analysis of hydrogen bonding networks, including the identification of donor and acceptor atoms, bond distances, and angles, is contingent on the availability of crystallographic data. Similarly, the presence and nature of any halogen bonding interactions can only be determined from its specific crystal structure.

Pi-Pi Stacking and Aromatic Interactions in the Crystalline Lattice

A quantitative description of pi-pi stacking and other aromatic interactions, including parameters such as interplanar distances and centroid-to-centroid offsets, requires precise atomic coordinate data from a solved crystal structure.

Quantum Chemical and Computational Modeling of 1,4 Bis 2 Nitrobenzoyl 1,4 Diazepane

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 1,4-Bis{2-nitrobenzoyl}-1,4-diazepane, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its electronic structure, molecular orbitals, and electrostatic potential.

The electronic structure is fundamentally shaped by the interplay between the electron-withdrawing nitrobenzoyl groups and the flexible diazepane ring. The nitro groups significantly lower the energy of the molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In this compound, the HOMO is likely to be localized on the diazepane ring and the amide nitrogen atoms, while the LUMO is expected to be centered on the nitrobenzoyl fragments, particularly the nitro groups. nih.gov This HOMO-LUMO separation and distribution are critical in determining the molecule's electronic transitions and charge transfer characteristics. researchgate.net

An analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. The MEP for this compound would show regions of negative potential (in red or yellow) concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating their nucleophilic character. nih.govmdpi.comacs.org Conversely, positive potential regions (in blue) would be expected around the hydrogen atoms of the diazepane ring and the aromatic rings, highlighting their electrophilic character. nih.govscispace.com This information is invaluable for predicting intermolecular interactions.

Table 1: Predicted Key Bond Lengths and Angles from DFT Calculations

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| N-C (amide) Bond Length | ~1.35 Å |

| C-N (diazepane) Bond Length | ~1.47 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-N-C (diazepane) Bond Angle | ~115° |

| O-N-O (nitro) Bond Angle | ~125° |

Note: These are representative values based on DFT calculations of similar molecular fragments and are subject to variation based on the specific computational method and basis set used.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy in energetic and spectroscopic predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark data for the conformational energies and spectroscopic properties of this compound.

These high-level calculations can be used to precisely determine the barriers to ring inversion of the diazepine (B8756704) ring, a key aspect of its conformational dynamics. capes.gov.br Furthermore, ab initio methods are crucial for accurately predicting vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). The calculated spectra can then be compared with experimental data to validate the computed structures and provide a detailed assignment of the observed spectral features. nih.gov

Conformational Landscape Analysis and Potential Energy Surface Mapping

The seven-membered diazepane ring in this compound is highly flexible, leading to a complex conformational landscape. youtube.comrsc.org Computational methods are essential for exploring the various possible conformations, such as chair, boat, and twist-boat forms, and for mapping the potential energy surface (PES) that governs their interconversion. nih.govresearchgate.net

Studies on similar N,N-disubstituted-1,4-diazepane systems have shown that low-energy conformations can be characterized by intramolecular interactions, such as π-stacking between the aromatic rings. nih.gov For this compound, it is plausible that the two nitrobenzoyl groups can fold over the diazepane ring, leading to a compact structure stabilized by intramolecular π-π stacking. The PES mapping would reveal the energy barriers between different conformers, providing insight into the molecule's flexibility and the populations of different conformations at a given temperature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Interfacial Phenomena

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, such as in solution or at interfaces, over time. rutgers.edu By simulating the motion of the molecule and its surrounding solvent molecules, MD can provide insights into solvation effects, conformational flexibility in a dynamic context, and the formation of intermolecular interactions. nih.gov

In an aqueous solution, MD simulations could reveal how water molecules interact with the polar nitro and carbonyl groups through hydrogen bonding, and how these interactions influence the conformational preferences of the diazepane ring. rutgers.edu The simulations can also be used to calculate properties such as the radial distribution function to understand the solvation shell structure. Furthermore, MD is a powerful tool to investigate the behavior of this molecule at interfaces, which is relevant for applications in materials science.

Theoretical Insights into Structure-Reactivity Relationships and Reaction Path Analysis

Computational chemistry provides a framework for understanding the relationship between the structure of this compound and its chemical reactivity. The presence of the electron-withdrawing nitro groups is expected to deactivate the benzene (B151609) rings towards electrophilic substitution, making them less reactive than unsubstituted benzene. youtube.com Conversely, these groups make the carbonyl carbon atoms more electrophilic and susceptible to nucleophilic attack.

Reaction path analysis can be performed to investigate the mechanisms of reactions involving this molecule. For instance, the synthesis of this compound likely involves the reaction of 2-nitrobenzoyl chloride with 1,4-diazepane. nih.gov Theoretical calculations can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism at a molecular level.

Table 2: Calculated Electronic Properties Relevant to Reactivity

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 5-7 Debye | Indicates overall polarity |

Note: These values are estimations based on calculations of similar molecules and can vary with the computational method.

Prediction of Non-Covalent Interactions and Supramolecular Assembly Propensities

The structure of this compound, with its aromatic rings, nitro groups, and amide functionalities, suggests a high propensity for engaging in various non-covalent interactions. These include hydrogen bonding, π-π stacking, and dipole-dipole interactions. benthamscience.com The nitro groups can act as hydrogen bond acceptors, while the C-H bonds of the diazepane and aromatic rings can act as weak hydrogen bond donors.

Computational studies can predict the strength and geometry of these interactions. The tendency for π-π stacking between the nitrobenzoyl rings of adjacent molecules can lead to the formation of supramolecular assemblies. nih.govacs.org Understanding these non-covalent interactions is crucial for predicting the crystal packing of the molecule in the solid state and its potential to form larger, ordered structures.

Chemical Reactivity and Derivatization Strategies for 1,4 Bis 2 Nitrobenzoyl 1,4 Diazepane

Transformations of the Nitro Aromatic Moieties: Reduction, Substitution, and Cycloaddition Reactions

The nitro groups on the benzoyl rings are primary sites for chemical modification, offering a gateway to a diverse array of derivatives.

Reduction: The reduction of the nitro groups to primary amines is a fundamental transformation that dramatically alters the electronic properties of the aromatic rings. This conversion of a strongly electron-withdrawing group to a strongly electron-donating group opens up new avenues for further functionalization. Common and effective methods for this reduction include:

Catalytic Hydrogenation: This method employs catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., Pd/C) in the presence of hydrogen gas. It is a clean and efficient method for reducing nitro groups to amines.

Metal-Acid Systems: A combination of a metal like Tin (Sn), Iron (Fe), or Zinc (Zn) in an acidic medium (e.g., HCl) is a classical and reliable method for nitro group reduction. researchgate.net

The resulting diamino derivative, 1,4-bis{2-aminobenzoyl}-1,4-diazepane, is a key intermediate for numerous subsequent reactions.

Substitution: Once the nitro groups are reduced to amines, the resulting anilines can undergo various substitution reactions. The amino group is a powerful ortho-, para-director, facilitating electrophilic aromatic substitution on the benzoyl rings. However, the high reactivity of the amino group may necessitate protection, for instance, by acylation to form an amide, to control the extent of substitution.

Cycloaddition Reactions: The nitroaromatic system itself can participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. nih.gov In such reactions, the electron-deficient nitro-substituted aromatic ring acts as the diene component, reacting with electron-rich dienophiles. nih.gov This strategy allows for the construction of complex fused heterocyclic systems. For instance, reaction with an enol ether could lead to the formation of dihydrooxazine N-oxide adducts. nih.gov While specific examples with 1,4-bis{2-nitrobenzoyl}-1,4-diazepane are not documented, the principle is well-established for other nitroaromatic compounds. nih.govmdpi.comnumberanalytics.com

Table 1: Comparison of Reduction Methods for Nitroaromatic Groups

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room or elevated temperature and pressure | High yields, clean reaction | Catalyst can be expensive, requires specialized equipment for handling H₂ gas |

| Metal-Acid | Sn/HCl, Fe/HCl, or Zn/HCl | Reflux | Inexpensive reagents, robust | Harsh acidic conditions, workup can be tedious |

Functionalization of the Diazepane Nitrogen Atoms for Ligand Design or Polymer Scaffolds

The nitrogen atoms of the diazepane ring are nucleophilic and can be functionalized through various reactions, enabling the synthesis of novel ligands and polymer building blocks.

N-Alkylation: The amide nitrogens in this compound are less nucleophilic than the parent diazepane due to the electron-withdrawing effect of the benzoyl groups. However, under appropriate conditions, N-alkylation can be achieved. More commonly, the amide bonds can be reduced to the corresponding amines, 1,4-bis(2-nitrobenzyl)-1,4-diazepane, using a strong reducing agent like borane (B79455) (BH₃). The resulting secondary amines are then readily alkylated.

Alternatively, functionalization of the diazepane nitrogens can be envisioned prior to the acylation step. Starting from a mono-protected or differentially protected 1,4-diazepane allows for sequential and controlled introduction of different functional groups. For example, one nitrogen could be alkylated with a group bearing a polymerizable moiety or a coordinating group for metal complexation, followed by acylation of the other nitrogen with 2-nitrobenzoyl chloride.

Recent research has demonstrated the N-alkylation of various nitrogen heterocyles, including diazepanes, using methods like the Mitsunobu reaction or alkyl halides. nih.gov These methods can be adapted to introduce a wide range of functional groups, including those with reactive handles for further derivatization. nih.gov

Regioselective Functionalization of the Benzoyl Rings

The benzoyl rings offer another handle for derivatization. The regioselectivity of these reactions is governed by the directing effects of the existing substituents, namely the nitro group and the carbonyl group of the amide.

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The benzoyl carbonyl group is also deactivating and meta-directing. Therefore, electrophilic substitution on the 2-nitrobenzoyl rings would be expected to occur at the positions meta to both the nitro and carbonyl groups (i.e., C4 and C6 positions of the benzoyl ring).

Conversely, nucleophilic aromatic substitution (SNAr) is facilitated by the electron-withdrawing nitro group. A suitable leaving group, such as a halogen, positioned ortho or para to the nitro group would be readily displaced by a nucleophile. While the parent compound does not have such a leaving group, this strategy could be employed on derivatives. For example, if the starting material were 1,4-bis(2-nitro-4-chlorobenzoyl)-1,4-diazepane, the chlorine atoms would be activated for nucleophilic displacement.

Exploration of Polymerization or Oligomerization Potential through Strategic Derivatization

The bifunctional nature of this compound and its derivatives makes it an attractive monomer for the synthesis of polymers and oligomers.

Polyamides: A straightforward approach to polymerization involves the reduction of the two nitro groups to amino groups, yielding 1,4-bis{2-aminobenzoyl}-1,4-diazepane. This resulting diamine can then be subjected to polycondensation with a diacyl chloride or a dicarboxylic acid to form a polyamide. gdckulgam.edu.inresearchgate.netrsc.org The properties of the resulting polyamide can be tailored by the choice of the diacyl chloride comonomer. For instance, using an aromatic diacyl chloride like terephthaloyl chloride would lead to a rigid, high-performance aramid-type polymer, while an aliphatic diacyl chloride like adipoyl chloride would result in a more flexible polymer. gdckulgam.edu.in

Polyimides: The diamino derivative can also be used to synthesize polyimides by reaction with a dianhydride, such as pyromellitic dianhydride. Polyimides are known for their excellent thermal stability and mechanical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diazepane scaffold and its derivatives can act as ligands to form coordination polymers or MOFs. nih.govnih.gov For this purpose, the benzoyl rings can be functionalized with coordinating groups like carboxylates or pyridyls. For example, reduction of the nitro groups to amines, followed by diazotization and Sandmeyer reaction, could introduce cyano groups, which can then be hydrolyzed to carboxylic acids. The resulting tetracarboxylic acid ligand could then be reacted with metal ions to form a 3D coordination network. Benzodiazepine derivatives have been explored for the fabrication of MOFs for applications such as extraction of pollutants. nih.gov

Table 2: Potential Polymerization Strategies for Derivatives of this compound

| Polymer Type | Monomer Derivative | Comonomer | Key Linkage |

|---|---|---|---|

| Polyamide | 1,4-Bis{2-aminobenzoyl}-1,4-diazepane | Diacyl chloride (e.g., terephthaloyl chloride) | Amide |

| Polyimide | 1,4-Bis{2-aminobenzoyl}-1,4-diazepane | Dianhydride (e.g., pyromellitic dianhydride) | Imide |

| Coordination Polymer | 1,4-Bis{2-(carboxy)benzoyl}-1,4-diazepane | Metal salt (e.g., Zn(NO₃)₂) | Coordination bond |

Catalytic Applications of Derived Compounds (e.g., as ligands in organometallic catalysis)

Derivatives of this compound have the potential to serve as ligands for transition metal catalysts. The diazepane core provides a defined geometry, and functional groups on the benzoyl rings can act as donor atoms to coordinate with a metal center.

Ligand Synthesis: The key to developing catalytic applications is the synthesis of suitable ligands. This typically involves introducing coordinating groups onto the benzoyl rings. As mentioned earlier, reduction of the nitro groups to amines is a crucial first step. The resulting amino groups themselves can act as coordinating sites. Further functionalization of the amino groups or the aromatic rings can lead to a variety of ligand types:

Pincer Ligands: Derivatization of the positions ortho to the amino groups with phosphine or other donor groups could lead to the formation of pincer-type ligands.

Bidentate and Tetradentate Ligands: The two amino groups on the benzoyl rings, along with the diazepane nitrogens (after reduction of the amides), can create a multidentate coordination environment.

Catalytic Reactions: Metal complexes of these ligands could find applications in various catalytic transformations:

Cross-Coupling Reactions: Palladium complexes of N-heterocyclic carbene (NHC) or phosphine ligands are widely used in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. Diazepine-based ligands could be explored in this context. mdpi.com

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes are often employed in hydrogenation and transfer hydrogenation reactions. The diazepane scaffold can provide the necessary steric and electronic environment for such catalytic processes.

Polymerization Catalysis: Group 3 metal complexes with diazepine-based ligands have been investigated as catalysts for olefin polymerization. researchgate.net

While specific catalytic applications of derivatives of this compound are yet to be reported, the versatility of the diazepine (B8756704) scaffold in ligand design suggests a promising area for future research. researchgate.netlibretexts.orgnih.gov

Supramolecular Chemistry and Self Assembly of 1,4 Bis 2 Nitrobenzoyl 1,4 Diazepane Derivatives

Design Principles for Host-Guest Systems Utilizing the Diazepane Core

The design of host-guest systems is a cornerstone of supramolecular chemistry, where a host molecule is engineered to bind a specific guest molecule. The diazepane core, with its inherent conformational flexibility, provides a dynamic platform for the construction of host molecules. The key design principles for creating host-guest systems based on the 1,4-diazepane scaffold revolve around preorganization and complementarity.

Preorganization refers to the degree to which the host molecule's binding site is organized for guest complexation prior to binding. In the case of 1,4-Bis{2-nitrobenzoyl}-1,4-diazepane, the conformational landscape of the seven-membered diazepane ring can be influenced by the bulky and electronically demanding 2-nitrobenzoyl substituents. These groups can restrict the conformational freedom of the diazepane ring, leading to a more preorganized cavity suitable for guest binding. The nitro groups, being strong electron-withdrawing groups, can also influence the electronic environment of the binding pocket.

Complementarity encompasses the geometric and electronic matching between the host and guest. The size and shape of the cavity formed by the diazepane derivative, as well as the nature and arrangement of its functional groups, must be complementary to the guest. For this compound, the aromatic rings of the benzoyl groups can provide surfaces for π-π stacking interactions with aromatic guests, while the carbonyl and nitro groups can act as hydrogen bond acceptors.

| Design Principle | Application to this compound | Potential Guest Molecules |

| Preorganization | The 2-nitrobenzoyl groups can restrict the conformational flexibility of the diazepane ring, creating a more defined cavity. | Small aromatic molecules, metal ions |

| Complementarity | The host offers potential for π-π stacking, hydrogen bonding, and dipole-dipole interactions. | Aromatic compounds, electron-deficient species |

| Guest-Induced Fit | The flexible diazepane ring may allow for conformational changes upon guest binding to optimize interactions. | A variety of guests with different shapes and sizes |

The design of these host-guest systems often involves a "lock-and-key" model, where the host and guest have perfectly matched shapes. However, the concept of "induced fit," where the host can change its conformation upon guest binding, is also highly relevant for flexible hosts like diazepane derivatives.

Investigation of Non-Covalent Interactions for Directing Self-Assembly in Solution and Solid State

Non-covalent interactions are the driving force behind the self-assembly of molecules into larger, ordered structures. For this compound, a variety of non-covalent interactions can be envisaged to play a crucial role in its self-assembly behavior in both solution and the solid state. These interactions include hydrogen bonding, π-π stacking, and dipole-dipole interactions.

In the solid state, the crystal packing of this compound would be dictated by a delicate balance of these weak interactions. The presence of both hydrogen bond donors (C-H groups of the diazepane ring and aromatic rings) and acceptors (carbonyl and nitro oxygen atoms) suggests the potential for the formation of intricate hydrogen-bonded networks. Furthermore, the aromatic benzoyl rings can engage in π-π stacking interactions, which are known to be significant in the crystal engineering of aromatic compounds.

In solution, the self-assembly process is influenced by the solvent. In non-polar solvents, intermolecular hydrogen bonding and π-π stacking would be favored, potentially leading to the formation of dimers or larger aggregates. In polar, protic solvents, competition from solvent molecules for hydrogen bonding sites on the diazepane derivative could disrupt self-assembly.

A systematic study of the non-covalent interactions can be performed using a combination of experimental techniques, such as X-ray crystallography for solid-state analysis and NMR spectroscopy for solution-state studies, along with computational modeling.

Formation of Co-crystals and Eutectics with Complementary Molecules

Co-crystals are crystalline structures composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions. The formation of co-crystals is a powerful strategy in crystal engineering to modify the physicochemical properties of a compound. Given the functional groups present in this compound, it is a prime candidate for co-crystal formation with complementary molecules, often referred to as co-formers.

Potential co-formers could be molecules that can act as hydrogen bond donors to interact with the carbonyl and nitro groups of the diazepane derivative. Examples include carboxylic acids, phenols, and amides. Aromatic co-formers capable of engaging in π-π stacking with the nitrobenzoyl rings are also excellent candidates. The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry techniques. The resulting co-crystals would exhibit unique crystal structures and potentially altered properties such as melting point and solubility.

Eutectics are mixtures of crystalline solids that have a single melting point that is lower than the melting points of the individual components. The formation of a eutectic mixture between this compound and another compound could be explored. Studies on related benzodiazepine derivatives have shown their ability to form eutectic mixtures, which can be advantageous in pharmaceutical formulations. The phase diagram of a binary system of this compound and a suitable partner molecule would reveal the eutectic composition and temperature.

| Supramolecular System | Complementary Molecule (Co-former) | Driving Interactions | Potential Outcome |

| Co-crystal | Carboxylic acids, phenols, aromatic compounds | Hydrogen bonding, π-π stacking | Modified crystal packing, altered physical properties |

| Eutectic | Structurally similar or complementary compounds | Intermolecular forces | Lower melting point mixture |

Exploiting Aromatic Interactions and Hydrogen Bonding for Ordered Architectures

The presence of two nitrobenzoyl groups in this compound provides a rich platform for exploiting aromatic interactions and hydrogen bonding to construct ordered supramolecular architectures.

Aromatic interactions , particularly π-π stacking, are a key feature of this molecule. The electron-deficient nature of the nitro-substituted benzene (B151609) rings makes them excellent candidates for stacking interactions with electron-rich aromatic systems. This donor-acceptor type of π-π stacking can be a powerful tool for directing the self-assembly into well-defined columnar or layered structures. The geometry of these stacks (e.g., face-to-face or offset) will depend on the interplay of electrostatic and dispersion forces.

Hydrogen bonding also plays a pivotal role. The carbonyl oxygen atoms of the benzoyl groups and the oxygen atoms of the nitro groups are strong hydrogen bond acceptors. While the diazepane ring itself does not have traditional N-H donors (as they are acylated), the C-H bonds of the diazepane ring and the aromatic rings can act as weak hydrogen bond donors. These C-H···O interactions, although weaker than conventional hydrogen bonds, can be numerous and collectively contribute significantly to the stability of the supramolecular assembly. In the presence of suitable guest molecules or co-formers with strong hydrogen bond donors (e.g., -OH, -NH2), more robust hydrogen-bonded networks can be formed.

The interplay between these two types of interactions can lead to the formation of complex and highly ordered architectures. For example, hydrogen-bonded chains or sheets could be further organized by π-π stacking interactions between the aromatic moieties.

Potential for Coordination-Driven Self-Assembly with Metal Centers

Coordination-driven self-assembly is a powerful strategy for the construction of discrete, well-defined supramolecular architectures by combining metal ions with organic ligands. The this compound molecule possesses potential coordination sites for metal ions. The carbonyl oxygen atoms and the oxygen atoms of the nitro groups can act as Lewis basic sites and coordinate to metal centers.

The coordination geometry of the metal ion and the conformational preferences of the diazepane ligand will dictate the final structure of the self-assembled metallacycle or metallacage. For instance, if the diazepane derivative acts as a ditopic ligand, it could potentially form metallarectangles or other polygonal structures with appropriate metal precursors. The choice of the metal ion is crucial, as its coordination number, preferred geometry, and lability will influence the outcome of the self-assembly process. Transition metals such as palladium(II), platinum(II), copper(II), and zinc(II) are commonly used in coordination-driven self-assembly.

The resulting coordination complexes could exhibit interesting properties, such as catalytic activity, luminescence, or host-guest capabilities, where the cavity of the metallacycle can encapsulate guest molecules.

| Metal Center (Example) | Potential Coordination Sites | Expected Supramolecular Architecture |

| Pd(II), Pt(II) | Carbonyl oxygen atoms | Metallarectangles, squares |

| Cu(II), Zn(II) | Carbonyl and/or nitro oxygen atoms | Coordination polymers, discrete cages |

The exploration of the coordination chemistry of this compound opens up a promising avenue for the creation of novel functional supramolecular materials.

Theoretical and Conceptual Applications in Advanced Materials Science Based on 1,4 Bis 2 Nitrobenzoyl 1,4 Diazepane

Design Principles for Organic Electronic Materials

The design of organic electronic materials hinges on the precise control of molecular structure to dictate electronic properties such as charge transport and energy levels. For 1,4-Bis{2-nitrobenzoyl}-1,4-diazepane, several key features are theoretically significant. The presence of two nitrobenzoyl groups is expected to profoundly influence the molecule's electronic characteristics. The strong electron-withdrawing nature of the nitro groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This is a critical parameter in the design of organic semiconductors, as it governs the efficiency of charge injection from electrodes and the stability of the material against oxidation.

Theoretical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in quantifying these effects. nih.gov By modeling the electronic structure of this compound, it would be possible to predict its electron affinity and ionization potential. Furthermore, the two nitrobenzoyl arms could facilitate intermolecular π-π stacking in the solid state, which is a crucial factor for efficient charge transport. The flexible diazepane core, however, may introduce conformational disorder, which could impact charge mobility. A systematic computational study would be required to understand the balance between these competing factors.

Table 1: Theoretical Electronic Properties of this compound and Potential Impact on Organic Electronic Devices

| Property | Theoretical Influence of Nitrobenzoyl Groups | Potential Application |

| HOMO Energy Level | Lowered due to electron-withdrawing nature | Increased stability for p-type transport |

| LUMO Energy Level | Significantly lowered | Facilitates electron injection for n-type or ambipolar transport |

| Band Gap | Tunable based on substituent effects | Optimization for specific electronic or optoelectronic devices |

| Reorganization Energy | Potentially influenced by conformational flexibility | Lower reorganization energy is desirable for higher charge mobility |

| Intermolecular Coupling | π-π stacking of benzoyl rings could enhance electronic coupling | Improved charge transport in thin-film transistors |

Potential for Integration into Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from molecular building blocks. researchgate.net The predictable and ordered porosity of these materials makes them promising for applications in gas storage, separation, and catalysis. The bifunctional nature of this compound makes it a conceptually viable candidate as a building block or "strut" in the construction of such frameworks.

To be integrated into a COF, the nitro groups on the benzoyl rings would need to be chemically modified into reactive functionalities that can undergo condensation reactions to form a porous network. For example, reduction of the nitro groups to amines would yield a tetra-amino functionalized monomer. This versatile precursor could then be reacted with aldehyde-containing linkers to form imine-linked COFs.

In the context of MOFs, the carboxylate groups that could be generated from the hydrolysis of a precursor ester or nitrile on the benzoyl ring could serve as coordination sites for metal ions. The diazepane core would add a degree of flexibility to the resulting framework, which could lead to interesting guest-responsive behaviors.

Table 2: Conceptual Functionalization of this compound for COF and MOF Synthesis

| Target Framework | Required Functionalization of Benzoyl Groups | Potential Linker/Node | Resulting Framework Characteristics |

| COF | Reduction of nitro groups to amines (-NH2) | Reaction with dialdehydes or trialdehydes | Porous, crystalline, nitrogen-rich framework |

| MOF | Conversion to carboxylic acids (-COOH) | Coordination with metal ions (e.g., Zn²⁺, Cu²⁺) | Flexible framework with potential for catalytic activity |

Exploration of Stimuli-Responsive Behavior from a Theoretical Perspective

Stimuli-responsive materials, which change their properties in response to external triggers such as light or electricity, are at the forefront of "smart" materials research. rsc.org The this compound molecule contains functionalities that suggest a predisposition to both photo- and electro-responsiveness.

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group. researchgate.netrsc.org Upon irradiation with UV light, an intramolecular hydrogen abstraction can lead to a rearrangement and ultimately cleavage of the bond connecting the carbonyl group to the diazepane nitrogen. This photo-cleavage could be harnessed to trigger the release of a payload encapsulated within a larger assembly or to induce a change in the material's structure and properties. Theoretical studies could model the excited state dynamics to understand the efficiency and mechanism of this photochemical reaction.

The presence of multiple nitroaromatic groups also suggests potential electro-responsiveness. Nitroaromatic compounds can undergo reversible reduction at moderate negative potentials. acs.org The electrochemical reduction of the nitro groups in this compound would lead to a significant change in the molecule's electronic structure and conformation. In a polymeric or supramolecular system, this redox activity could be translated into a macroscopic change in properties such as color (electrochromism) or volume.

Computational Studies on its Role in Polymer Science as a Monomer or Cross-linking Agent

The bifunctional nature of this compound makes it a theoretical candidate for use as a monomer in step-growth polymerization or as a cross-linking agent to modify the properties of existing polymers. researchgate.netyoutube.comyoutube.com

If the nitro groups are converted to other reactive functionalities, such as amines or carboxylic acids, the resulting molecule could be polymerized with appropriate co-monomers. For example, a diamino derivative could be reacted with a diacyl chloride to form a polyamide. The incorporation of the diazepane ring into the polymer backbone would be expected to influence the polymer's thermal properties, solubility, and mechanical behavior. Computational simulations could be employed to predict the properties of such hypothetical polymers, including their chain conformation and glass transition temperature.

As a cross-linking agent, this compound could be introduced into a polymer matrix. The two nitrobenzoyl arms could then be activated, for instance by photochemical cleavage as discussed previously, to form reactive sites that can create covalent bonds between polymer chains. This would lead to the formation of a cross-linked network, resulting in a material with increased stiffness, solvent resistance, and thermal stability.

Table 3: Theoretical Polymer Architectures Incorporating this compound

| Role in Polymer | Required Functionalization | Polymerization/Cross-linking Reaction | Predicted Polymer Properties |

| Monomer | Conversion of nitro groups to diamines | Polycondensation with diacyl chlorides | Polyamide with a flexible diazepane unit in the backbone |

| Monomer | Conversion of nitro groups to diols | Polycondensation with diisocyanates | Polyurethane with enhanced thermal stability |

| Cross-linking Agent | As is (utilizing photoreactivity) | Photochemical activation within a polymer matrix | Increased mechanical strength and solvent resistance |

Advanced Analytical Methodologies and in Situ Characterization Techniques Applied to 1,4 Bis 2 Nitrobenzoyl 1,4 Diazepane Research

Development of Hyphenated Techniques for Reaction Monitoring and Product Analysis

The synthesis of 1,4-Bis{2-nitrobenzoyl}-1,4-diazepane, typically achieved through the acylation of 1,4-diazepane with 2-nitrobenzoyl chloride in the presence of a base, can result in a mixture containing the starting materials, the mono-substituted intermediate (1-{2-nitrobenzoyl}-1,4-diazepane), the desired di-substituted product, and potential byproducts. Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for real-time monitoring of this complex reaction mixture. nih.gov

By periodically sampling the reaction and injecting it into an LC-MS system, researchers can track the consumption of reactants and the formation of products. The liquid chromatograph separates the different components of the mixture, which are then detected and identified by the mass spectrometer. This provides crucial data for optimizing reaction conditions such as temperature, reaction time, and stoichiometry to maximize the yield of the desired product. nih.gov High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, confirming the elemental composition of the product and any impurities. mdpi.com

Table 1: Illustrative LC-MS Data for Monitoring the Synthesis of this compound

| Compound | Retention Time (min) | [M+H]⁺ (m/z) |

|---|---|---|

| 1,4-Diazepane | 1.5 | 101.1073 |

| 2-Nitrobenzoyl chloride | 3.2 | 185.9951 |

| 1-{2-nitrobenzoyl}-1,4-diazepane | 5.8 | 250.1237 |

Note: The data in this table is hypothetical and for illustrative purposes.

In Situ Spectroscopic Characterization of Reaction Intermediates

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, allow for the non-invasive monitoring of chemical reactions as they occur, without the need for sample extraction. By inserting a probe directly into the reaction vessel, these techniques can provide real-time data on the concentration of various species by tracking changes in their characteristic vibrational frequencies.

For the synthesis of this compound, in situ FT-IR spectroscopy could be employed to monitor key functional group transformations. The progress of the reaction can be followed by observing the decrease in the intensity of the N-H stretching band of the starting 1,4-diazepane and the concurrent increase in the intensity of the amide C=O stretching band of the product. This allows for precise determination of the reaction endpoint and can reveal the presence of transient intermediates or the formation of byproducts.

Table 2: Key Infrared Vibrational Frequencies for In Situ Reaction Monitoring

| Functional Group | Compound | Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| N-H Stretch (Secondary Amine) | 1,4-Diazepane | 3350-3250 | Decreases as reaction proceeds |

| C=O Stretch (Acid Chloride) | 2-Nitrobenzoyl chloride | ~1790 | Decreases as reaction proceeds |

| C=O Stretch (Tertiary Amide) | This compound | ~1640 | Increases as reaction proceeds |

Note: The data in this table is based on typical vibrational frequencies and is for illustrative purposes.

Advanced Chromatographic and Electrophoretic Separations for Complex Mixture Analysis

The seven-membered diazepane ring in this compound is non-planar and conformationally flexible. This can give rise to conformational enantiomers (atropisomers) that are mirror images of each other and may interconvert at room temperature. researchgate.net The separation and characterization of such stereoisomers are crucial as they can exhibit different biological activities.

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), are the primary methods for resolving enantiomers. nih.govnih.gov For diazepane derivatives where the ring flip is rapid at ambient temperatures, low-temperature HPLC can be employed to slow down the interconversion rate, allowing for the separation of the individual conformers on the CSP. researchgate.net

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. scielo.org.mx The use of chiral selectors, such as sulfated cyclodextrins, in the running buffer can induce differential migration of the enantiomers, leading to their separation. scielo.org.mx

Table 3: Example Parameters for Chiral Separation of a Diazepane Derivative

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Temperature | Result |

|---|---|---|---|---|

| HPLC | Whelk-O1 CSP | Hexane/Isopropanol (90:10) | -20 °C | Baseline separation of enantiomers researchgate.net |

Note: The data in this table is based on published methods for related benzodiazepines and is for illustrative purposes.

High-Throughput Screening Methodologies for Derivatization Reactions

High-Throughput Screening (HTS) methodologies can be applied to rapidly synthesize and evaluate libraries of this compound derivatives. This is particularly useful in fields like drug discovery, where a large number of structurally related compounds must be tested to identify leads with desired properties. For instance, the nitro groups on the benzoyl rings could be reduced and subsequently functionalized to create a diverse set of amides or sulfonamides.

An HTS workflow would typically involve parallel synthesis in microtiter plates using robotic liquid handlers. Each well would contain the parent compound and a different building block or reagent. Following the reactions, the plates can be directly analyzed using rapid techniques like LC-MS or plate-based spectroscopic assays to confirm product formation and determine purity. This automated approach drastically accelerates the process of generating and analyzing new chemical entities based on the this compound scaffold. nih.gov

Table 4: Illustrative High-Throughput Screening Workflow for Derivatization

| Step | Action | Technology | Purpose |

|---|---|---|---|

| 1. Plate Preparation | Dispense stock solution of a reduced 1,4-Bis{2-aminobenzoyl}-1,4-diazepane into a 96-well plate. | Automated Liquid Handler | Prepare starting material for parallel reactions. |

| 2. Reagent Addition | Add a library of different acyl chlorides or sulfonyl chlorides to individual wells. | Robotic Dispenser | Create a diverse set of amide/sulfonamide derivatives. |

| 3. Reaction | Incubate the plate at a controlled temperature with shaking. | Plate Incubator/Shaker | Drive reactions to completion. |

| 4. Quenching & Dilution | Add a quenching agent and dilute the reaction mixtures. | Automated Liquid Handler | Stop the reaction and prepare for analysis. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Diazepane |

| 1-{2-nitrobenzoyl}-1,4-diazepane |

| 1,4-Bis{2-aminobenzoyl}-1,4-diazepane |

| 2-Nitrobenzoyl chloride |

| Diazepam |

| Hexane |

| Isopropanol |

Future Research Horizons and Unanswered Questions in 1,4 Bis 2 Nitrobenzoyl 1,4 Diazepane Chemistry

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of 1,4-Bis{2-nitrobenzoyl}-1,4-diazepane is largely uncharted territory. While the synthesis of various 1,4-diazepine derivatives is well-documented, often involving the condensation of diamines with carbonyl compounds or cyclization reactions, the specific transformations of this di-acylated diazepane remain to be systematically studied. nih.govnih.gov Future research could unearth novel reactivity stemming from the interplay between the diazepane ring and its nitrobenzoyl substituents.

The ortho-nitrobenzoyl moiety is a classic photolabile protecting group. rsc.orgacs.org Irradiation with UV light can trigger an intramolecular hydrogen abstraction, leading to the formation of a reactive aci-nitro intermediate. rsc.org In the context of this compound, this opens up possibilities for light-induced cleavage of the amide bonds or more complex intramolecular cyclizations and rearrangements. The fate of the resulting diradical or zwitterionic intermediates could lead to unconventional transformations, potentially forming new heterocyclic ring systems.

Furthermore, the nitro groups are susceptible to reduction, which could dramatically alter the electronic properties and reactivity of the molecule. Selective reduction of one or both nitro groups to amines would yield new derivatives with altered coordination properties and reactivity. The resulting amino-benzoyl diazepanes could serve as precursors for further functionalization or as ligands for metal complexes.

Another area for exploration is the reactivity of the diazepane ring itself. The seven-membered ring can adopt various conformations, and the bulky nitrobenzoyl groups will influence this conformational landscape. Ring-opening or ring-contraction reactions, potentially triggered by the photochemistry of the nitro groups or by other reagents, could lead to novel molecular scaffolds. nih.gov The cleavage of nitrobenzyl amides under specific conditions has also been reported, suggesting another potential pathway for transforming this molecule. nih.gov

| Potential Reaction Type | Description | Potential Outcome |

| Photochemical Reaction | Irradiation with UV light to induce intramolecular hydrogen abstraction by the nitro group. rsc.orgacs.org | Cleavage of the amide bond, intramolecular cyclization, or rearrangement. |

| Nitro Group Reduction | Chemical or catalytic reduction of one or both nitro groups to amines. | Formation of new amine-functionalized diazepane derivatives. |

| Ring Transformation | Reactions that alter the diazepane ring structure, such as ring-opening or contraction. nih.gov | Generation of novel heterocyclic scaffolds. |

| Amide Cleavage | Hydrolytic or other methods to cleave the N-benzoyl bonds. nih.gov | Deprotection to reveal the parent 1,4-diazepane or mono-acylated derivatives. |

Application of Machine Learning and AI in Predicting Synthetic Outcomes and Properties

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. nih.govproquest.comchemai.io For a molecule like this compound, where experimental data is scarce, AI can be a powerful tool for prediction. ML models, trained on large datasets of chemical reactions, can predict the outcomes of potential synthetic routes to this compound and its derivatives. chemrxiv.orgchemrxiv.org This is particularly valuable for complex heterocyclic syntheses where reaction conditions can be difficult to optimize. nih.govresearchgate.net

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | Using AI to propose synthetic routes to the target molecule and its derivatives. chemrxiv.orgchemrxiv.org | Accelerates the development of efficient and reliable synthetic methods. |

| Property Prediction | Employing ML models to estimate physicochemical properties (e.g., solubility) and biological activity. nih.govresearchgate.net | Guides the design of derivatives with desired properties for specific applications. |

| Reactivity Prediction | Using AI to forecast the outcomes of chemical reactions and identify potential reactive sites. chemai.iochemistryworld.com | Facilitates the discovery of novel transformations and the rational design of experiments. |

Expansion into Bioorthogonal Chemistry or Materials with Controlled Topologies

The unique structure of this compound suggests potential applications in both bioorthogonal chemistry and materials science. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The nitrobenzoyl groups, particularly due to their photochemical properties, could be explored as caged triggers. For instance, the molecule could be designed to release a bioactive substance upon light activation in a cellular environment.

The diazepane scaffold itself could be functionalized with bioorthogonal handles, such as azides or alkynes, allowing it to be selectively conjugated to other molecules in a biological setting. nih.gov This could be used for targeted drug delivery, where the diazepane derivative is directed to a specific cell type before its therapeutic action is triggered. nih.gov

In the realm of materials science, the rigid benzoyl groups combined with the flexible diazepane linker could be used to construct materials with controlled topologies, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By modifying the benzoyl groups with suitable coordinating functionalities, this compound could serve as a building block for porous materials with potential applications in gas storage, catalysis, or sensing. The conformational flexibility of the diazepane ring could impart interesting dynamic properties to these materials. The development of functional materials from such building blocks is an area of active interdisciplinary research. researchgate.net

Advanced Theoretical Modeling for Predictive Design of Derivatives with Tailored Properties

Advanced theoretical modeling, particularly using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide deep insights into the structure, properties, and reactivity of this compound. researchgate.netnih.govnih.gov DFT calculations can be used to determine the molecule's ground-state geometry, conformational preferences, and electronic structure. This information is crucial for understanding its reactivity and for interpreting experimental data. researchgate.netmdpi.com

MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules or a biological receptor. nih.gov This is particularly important for the seven-membered diazepane ring, which can exist in multiple low-energy conformations that may be critical for its biological activity or material properties.

Theoretical modeling can also be used in a predictive capacity to design new derivatives with tailored properties. For example, by systematically modifying the substituents on the benzoyl rings in silico, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, or binding affinity to a target protein. mdpi.com This predictive power can guide synthetic efforts towards the most promising candidates, accelerating the discovery of new functional molecules. unipi.it

| Theoretical Method | Information Gained | Application in Design |

| Density Functional Theory (DFT) | Electronic structure, conformational energies, reaction pathways. researchgate.netmdpi.com | Predicting reactivity, understanding reaction mechanisms, and designing derivatives with specific electronic properties. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, binding modes. nih.govnih.gov | Assessing molecular flexibility, predicting interactions with biological targets, and designing molecules with specific shapes. |

Opportunities for Interdisciplinary Collaborations in Fundamental Chemical Science

The full potential of this compound can only be realized through interdisciplinary collaborations. The synthesis and characterization of this molecule and its derivatives fall within the domain of synthetic organic chemistry. researchgate.netchemscene.com However, exploring its photochemical properties requires expertise in photochemistry and physical chemistry.

Investigating its potential as a therapeutic agent would necessitate collaboration with medicinal chemists, pharmacologists, and biologists to perform biological assays and understand its mechanism of action. nih.gov The development of this molecule for applications in bioorthogonal chemistry would benefit from the expertise of chemical biologists. researchgate.net

Furthermore, its use as a building block for new materials would require collaboration with materials scientists and engineers to design, synthesize, and characterize the resulting materials. researchgate.net Computational chemists would play a crucial role in all these areas, providing theoretical insights and guiding experimental design. nih.gov Such collaborative research, which integrates experiments and simulations, is becoming increasingly important for tackling complex scientific challenges. acs.orgiupac.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.